Thieno[3,2-D]pyrimidine-4-carboxylic acid
Overview
Description
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1029144-49-7 . It is widely represented in the literature, mainly due to its structural relationship with purine bases such as adenine and guanine . It has a molecular weight of 180.19 .
Synthesis Analysis
An effective method for synthesizing novel substituted thieno[2,3-D]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-D]pyrimidines . Another method uses 4-chlorothieno[2,3-D]pyrimidines as starting compounds for the synthesis of thieno[2,3-D]pyrimidine-4-carboxylic acids by substituting the halogen atom with the nitrile group followed by its transformation into the carbethoxy group and subsequent hydrolysis .Molecular Structure Analysis
The molecular structure of Thieno[3,2-D]pyrimidine-4-carboxylic acid is related to purine bases and is easily synthesized . The structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .Chemical Reactions Analysis
Thieno[3,2-D]pyrimidine-4-carboxylic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of pyridyl amides of thieno[2,3-D]pyrimidine-4-carboxylic acid .Physical And Chemical Properties Analysis
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a powder at room temperature . It has a molecular weight of 180.19 .Scientific Research Applications
Cancer Research EZH2 Inhibition
Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as inhibitors of EZH2 (Enhancer of Zeste Homolog 2), a protein that plays a role in cancer progression. These compounds, including Thieno[3,2-D]pyrimidine-4-carboxylic acid, show potential in affecting lymphoma cell morphology, inducing apoptosis, and inhibiting cell migration .
Antiproliferative Agents
Studies have identified Thieno[3,2-D]pyrimidine derivatives as potent antiproliferative agents. They have been shown to inhibit the proliferation of various cancer cell lines, making them attractive candidates for anticancer drug development .
Chemical Tool for Biological Studies
Due to its biological activity, Thieno[3,2-D]pyrimidine-4-carboxylic acid can serve as a chemical tool for further optimization and evaluation of new EZH2 inhibitors, contributing to the development of targeted cancer therapies .
Tubulin Interaction
Thieno[3,2-D]pyrimidine compounds have been studied for their interaction with tubulin, a protein essential for cell division. X-ray cocrystal structures have elucidated their binding mechanisms, highlighting their role as colchicine-binding site inhibitors (CBSIs) with potential therapeutic applications .
PI3K Inhibition
Some Thieno[3,2-D]pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors. These compounds target various isomers of PI3K (Phosphoinositide 3-kinases), which are involved in cell growth and survival pathways, offering a pathway for anticancer drug discovery .
Anticancer Activity Screening
Thieno[3,2-D]pyrimidine derivatives have been tested against NCI 60 cell lines for their anticancer activity. This screening helps identify promising compounds for further development into anticancer agents .
Mechanism of Action
Target of Action
Thieno[3,2-D]pyrimidine-4-carboxylic acid is a chemical compound that has been found to interact with several biological targets. One of the primary targets of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. Inhibition of EZH2 has been associated with antitumor activity, making it a promising target for cancer therapy .
Mode of Action
The compound interacts with its target, EZH2, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal function of EZH2, leading to changes in gene expression. The exact nature of the interaction between the compound and EZH2 is still under investigation.
Biochemical Pathways
The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid affects several biochemical pathways. EZH2 is part of the Polycomb Repressive Complex 2 (PRC2), which is involved in gene silencing. By inhibiting EZH2, the compound disrupts the function of PRC2, leading to changes in gene expression. This can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
The compound’s lipophilicity, or affinity for a lipid environment, suggests that it may diffuse easily into cells
Result of Action
The inhibition of EZH2 by Thieno[3,2-D]pyrimidine-4-carboxylic acid can lead to significant changes in cell behavior. For example, one study found that a derivative of the compound had a remarkable antitumor activity against certain cancer cell lines . The compound was found to affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Safety and Hazards
The safety information for Thieno[3,2-D]pyrimidine-4-carboxylic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Thieno[3,2-D]pyrimidine-4-carboxylic acid and its derivatives have shown promising results in various fields, especially in the development of new EZH2 inhibitors . They are becoming increasingly available and have been found to have antimicrobial and antifungal, analgesic and anti-inflammatory, anticancer, antioxidant, and other types of pharmacological activity . Therefore, they are expected to attract more attention from researchers in the future .
properties
IUPAC Name |
thieno[3,2-d]pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-6-4(1-2-12-6)8-3-9-5/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQGKUGRDUXGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725540 | |
Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-D]pyrimidine-4-carboxylic acid | |
CAS RN |
1029144-49-7 | |
Record name | Thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60725540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-d]pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.